N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that features a thiazole ring, benzoyl and phenyl groups, and dimethoxybenzamide moiety
Preparation Methods
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of benzoyl and phenyl groups, and finally the attachment of the dimethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions and the use of automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings can be replaced with other groups using appropriate reagents and conditions.
Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can be compared with similar compounds such as N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide . While both compounds share a similar core structure, the presence of different substituents (dimethoxy vs. dinitro groups) can lead to differences in their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound may confer distinct properties that make it suitable for specific research or industrial purposes.
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
- Benzoylation : The thiazole intermediate is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
- Amidation : Finally, the benzamide linkage is formed by reacting the intermediate with 3,5-dimethoxybenzoic acid derivatives.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . Additionally, antifungal activity has been noted against various strains, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Mechanistic studies suggest that it may exert its effects through the modulation of signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production and reducing oxidative stress markers .
The biological activity of this compound can be attributed to its structural features:
- Thiazole Ring : The thiazole moiety is known for its ability to interact with various biological targets including enzymes and receptors.
- Aromatic Substituents : The presence of aromatic rings enhances lipophilicity and membrane permeability, facilitating better interaction with cellular targets.
- Enzyme Inhibition : It likely acts as an enzyme inhibitor by binding to active sites or allosteric sites on target proteins, disrupting their function.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Study : A study tested this compound against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antibacterial potential .
- Anticancer Evaluation : In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .
Comparative Analysis
Property | N-(5-benzoyl-4-phenylthiazol-2-yl)-3,5-dimethoxybenzamide | Similar Compounds |
---|---|---|
Antibacterial Activity | Effective against E. coli and S. aureus | Less effective |
Anticancer Activity | Significant inhibition in cancer cell lines | Variable effectiveness |
Anti-inflammatory Effects | Modulates inflammatory pathways | Limited data available |
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-30-19-13-18(14-20(15-19)31-2)24(29)27-25-26-21(16-9-5-3-6-10-16)23(32-25)22(28)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOSTYHXLNPYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.